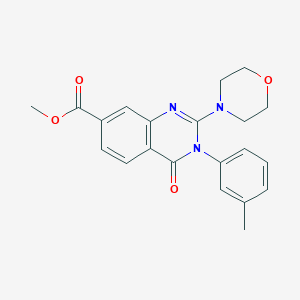

methyl 3-(3-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at positions 2, 3, and 6. The molecule features:

- A 3-methylphenyl group at position 3, contributing hydrophobic interactions.

- A methyl ester at position 7, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

methyl 3-(3-methylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14-4-3-5-16(12-14)24-19(25)17-7-6-15(20(26)27-2)13-18(17)22-21(24)23-8-10-28-11-9-23/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQKZTMNSJROGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous quinazoline derivatives, focusing on substituent variations and their hypothesized effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Substituent Effects on Solubility and Reactivity: The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to the piperazinyl group in , as morpholine’s oxygen atom facilitates hydrogen bonding without the strong basicity of piperazine .

Impact of Aromatic Substituents :

- The 3-methylphenyl group in the target compound provides moderate hydrophobicity, whereas the bis-methoxyphenyl groups in increase polarity and steric hindrance, possibly affecting target binding .

- The fluoro substituents in enhance electronegativity and may improve membrane permeability or receptor affinity, as seen in fluorinated drug analogs .

Functional Group Influence on Bioactivity: Evidence from nitrothiophen- and nitroimidazole-containing compounds suggests that electron-withdrawing groups (e.g., -NO₂) enhance antimycobacterial activity . Though the target compound lacks such groups, its methyl ester at position 7 could serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo . The absence of a hydroxypropyl group (as in ) in the target compound may reduce hydrophilic interactions but improve lipophilicity for better tissue penetration .

Theoretical Structure-Activity Relationships (SAR)

- Position 2 : Morpholine (target) vs. piperazine () vs. sulfanyl ():

- Position 3 : 3-Methylphenyl (target) vs. bis-methoxyphenyl ():

- Position 7 : Methyl ester (target) vs. unmodified carboxylate (hypothetical analog):

- The ester may prolong half-life by resisting premature hydrolysis, a strategy used in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.